Alaproclate: A Technical Guide to a Pioneering Selective Serotonin Reuptake Inhibitor
Alaproclate: A Technical Guide to a Pioneering Selective Serotonin Reuptake Inhibitor
Abstract
This technical guide provides a comprehensive scientific overview of Alaproclate (developmental code name GEA-654), an early selective serotonin reuptake inhibitor (SSRI) developed by the Swedish pharmaceutical company Astra AB in the 1970s.[1] While its development was ultimately discontinued due to preclinical safety concerns, Alaproclate holds a significant place in the history of psychopharmacology as one of the first compounds of its kind, alongside zimelidine and indalpine.[1] This document delves into the core scientific principles of Alaproclate, including its mechanism of action, chemical properties, synthesis, and preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals interested in the evolution of antidepressant therapies and the scientific investigation of monoamine transporter function.
Introduction: The Dawn of Selective Serotonin Reuptake Inhibition
The development of Alaproclate emerged from the monoamine hypothesis of depression, which posited that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT) was a key etiological factor in depressive disorders. Before the advent of SSRIs, the primary pharmacological treatments were tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective, these agents suffered from a broad range of side effects due to their non-selective interactions with various neurotransmitter systems.
Alaproclate was designed to offer a more targeted therapeutic approach by selectively inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to postsynaptic receptors. This guide will explore the scientific journey of Alaproclate, from its chemical synthesis to its pharmacological characterization and the ultimate reasons for its discontinuation.
Chemical Properties and Synthesis
Alaproclate, with the IUPAC name 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate, is a small molecule with the chemical formula C₁₃H₁₈ClNO₂ and a molar mass of 255.74 g·mol⁻¹.[1]
Table 1: Chemical and Physical Properties of Alaproclate
| Property | Value |
| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate |
| Chemical Formula | C₁₃H₁₈ClNO₂ |
| Molar Mass | 255.74 g·mol⁻¹ |
| Appearance | White to off-white crystalline powder |
The synthesis of Alaproclate can be achieved through a multi-step process.[1]
Experimental Protocol: Synthesis of Alaproclate
-
Grignard Reaction: Methyl 4-chlorophenylacetate is reacted with methylmagnesium iodide (a Grignard reagent) to form the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.
-
Acylation: The resulting tertiary alcohol is then acylated using 2-bromopropionyl bromide to yield the corresponding ester.
-
Amination: Finally, the ester is treated with ammonia to replace the bromine atom with an amino group, yielding Alaproclate.[1]
Caption: Synthesis pathway of Alaproclate.
Mechanism of Action: A Dual-Target Compound
Alaproclate's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, Alaproclate increases the concentration and duration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission.
In addition to its SSRI properties, Alaproclate was also found to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This dual activity is a noteworthy characteristic of the compound.
Selective Serotonin Reuptake Inhibition
In vitro and in vivo studies demonstrated Alaproclate's selectivity for the serotonin system. It was found to be practically devoid of action on several other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine D2 receptors.[2] Furthermore, unlike tricyclic antidepressants, Alaproclate had a negligible effect on muscarinic receptors and did not inhibit norepinephrine uptake in vivo.[2]
In vivo studies in rats using the H 75/12-method to measure 5-HT uptake showed a regional selectivity for Alaproclate's action, with the highest potency observed in the hippocampus and hypothalamus, followed by the striatum and cerebral cortex, and low potency in the spinal cord.[2]
NMDA Receptor Antagonism
Subsequent research revealed that Alaproclate also functions as a non-competitive antagonist of the NMDA receptor.[1] Studies on cerebellar granule cells showed that Alaproclate blocked NMDA-induced changes in membrane potential and intracellular calcium in a noncompetitive manner, with an IC50 value of 0.3 µM.[3] This effect was found to be stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer.[3] The antagonism was reversible upon removal of the drug.[3]
Caption: Dual mechanism of action of Alaproclate.
Pharmacokinetics and Metabolism
A study in 12 patients with dementia of the Alzheimer's type provided key pharmacokinetic data for Alaproclate in humans.[4] The drug was found to be rapidly absorbed with an elimination half-life of approximately 7.1 hours.[4] Plasma protein binding was determined to be 82%.[4] Repeated administration over two weeks resulted in plasma concentrations consistent with those predicted from a single dose.[4] The pharmacological effect was confirmed by the inhibition of serotonin uptake in patient platelets and a reduction in blood serotonin concentration.[4]
The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of Alaproclate have not been extensively detailed in the available literature. For many psychotropic medications, CYP enzymes such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are primarily involved in metabolism.[5][6]
Table 2: Human Pharmacokinetic Parameters of Alaproclate
| Parameter | Value | Reference |
| Elimination Half-life | 7.1 ± 0.9 hours | [4] |
| Plasma Protein Binding | 82 ± 1% | [4] |
Clinical Trials and Discontinuation
Alaproclate was investigated for its therapeutic potential in depression and senile dementia.[2] In a study involving patients with Alzheimer's-type dementia, a positive effect on emotional functions was observed in five out of twelve patients.[4]
Despite showing promise as a selective and effective antidepressant, the development of Alaproclate was discontinued. The primary reason for this was the observation of liver complications in rodent studies.[1] This finding of hepatotoxicity in preclinical animal models ultimately halted its progression towards clinical use.
Preclinical Toxicology: The Challenge of Hepatotoxicity
The discontinuation of Alaproclate due to liver complications in rodent studies highlights the critical role of preclinical toxicology in drug development. Drug-induced liver injury (DILI) is a significant cause of drug attrition and market withdrawal.
Experimental Protocol: General Approach for Assessing Drug-Induced Liver Injury in Rodents
A standard preclinical toxicology study to assess for potential hepatotoxicity would typically involve the following steps:
-
Dose Range-Finding Study: A preliminary study to determine the appropriate dose levels for the main toxicity study.
-
Repeated-Dose Toxicity Study: Administration of the test compound (e.g., Alaproclate) to rodents (e.g., rats or mice) daily for a specified duration (e.g., 28 or 90 days). Multiple dose groups (low, mid, high) and a control group are included.
-
Clinical Observations: Daily monitoring of animals for any signs of toxicity.
-
Clinical Pathology: Collection of blood samples at various time points for analysis of liver function markers.
-
Key Biomarkers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
-
Gross Pathology: At the end of the study, a thorough necropsy is performed to examine all organs for any abnormalities.
-
Histopathology: The liver is collected, weighed, and processed for microscopic examination by a veterinary pathologist to identify any cellular changes, such as necrosis, inflammation, steatosis (fatty change), or fibrosis.
Caption: A generalized workflow for preclinical hepatotoxicity assessment.
Conclusion: A Legacy of Selectivity
Alaproclate, though never reaching the market, represents a pivotal step in the evolution of antidepressant pharmacotherapy. Its development underscored the feasibility and potential benefits of targeting a specific neurotransmitter system to treat depression, paving the way for the highly successful class of SSRIs that would follow. The discovery of its dual action as an NMDA receptor antagonist also adds a layer of complexity to its pharmacological profile that is of continued interest to neuropharmacologists. The story of Alaproclate serves as a valuable case study in drug discovery, illustrating both the promise of rational drug design and the critical importance of rigorous preclinical safety evaluation.
References
-
Bergman, I., Bråne, G., Gottfries, C. G., Jostell, K. G., Karlsson, I., & Svennerholm, L. (1983). Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type. Psychopharmacology, 80(3), 279–283. [Link]
-
Wilkinson, A., Courtney, M., Westlind-Danielsson, A., Hallnemo, G., & Akerman, K. E. (1994). Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1314–1319. [Link]
-
Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., & Sjöstrand, S. E. (1984). Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia. Journal of Neural Transmission, 59(4), 265–288. [Link]
-
Wikipedia. (2023). Alaproclate. [Link]
-
National Center for Biotechnology Information. (n.d.). Cytochrome P450. In StatPearls. [Link]
-
Preskorn, S. H. (1997). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism. Clinical Pharmacokinetics, 32 Suppl 1, 1–21. [Link]
-
Austin Publishing Group. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Psychiatry and Behavioral Sciences, 3(2), 1054. [Link]
Sources
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
